methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate
Description
Chemical Identity and Nomenclature
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound hydrochloride in its protonated form. Its molecular formula is $$ \text{C}8\text{H}{12}\text{N}2\text{O}2 \cdot \text{HCl} $$, with a molecular weight of 204.66 g/mol. The compound’s hydrochloride salt form enhances stability and solubility in polar solvents, as evidenced by its storage recommendation at 2–8°C.
Structural Features
- Pyrrole ring : A five-membered aromatic ring with one nitrogen atom.
- Substituents :
- Amino group (-NH$$2$$) : Positioned at the 4-carbon, enabling nucleophilic reactivity.
- Ethyl group (-CH$$2$$CH$$3$$) : Attached to the pyrrole nitrogen (1-position), influencing steric and electronic properties.
- Methyl ester (-COOCH$$3$$) : Located at the 2-carbon, providing a site for hydrolysis or transesterification.
The compound’s InChI code, 1S/C8H12N2O2.ClH/c1-3-10-5-6(9)4-7(10)8(11)12-2;/h4-5H,3,9H2,1-2H3;1H, and InChI key, ACIXJOZVSSUBEC-UHFFFAOYSA-N, uniquely encode its stereochemical and connectivity data. Its SMILES representation, COC(=O)C1=C(N)C=C(N1CC)C, further clarifies the substitution pattern.
Table 1: Comparative Analysis of Pyrrole-2-Carboxylate Derivatives
Historical Context and Discovery
The compound was first cataloged under CAS number 845866-88-8, with commercial availability through specialty chemical suppliers like AA Blocks, Inc., by the early 21st century. Its synthesis likely emerged from advancements in pyrrole functionalization techniques developed in the 1990s, which enabled precise nitrogen-alkylation and carboxylate esterification. Unlike older heterocycles such as pyrrole-2-carboxylic acid (studied since the 19th century), this derivative reflects modern methodologies in regioselective substitution, particularly microwave-assisted synthesis and palladium-catalyzed cross-coupling.
Significance in Heterocyclic Chemistry
Pyrrole derivatives are foundational to pharmaceuticals, agrochemicals, and materials science. This compound exemplifies three critical trends in heterocyclic chemistry:
- Dual Functionalization : The coexistence of amino and ester groups permits sequential derivatization. For instance, the amino group can undergo acylation or sulfonation, while the ester is amenable to hydrolysis, yielding carboxylic acids for metal-organic frameworks.
- Steric Modulation : The ethyl group at the 1-position introduces steric hindrance, altering reactivity patterns compared to unsubstituted pyrroles. This property is exploited in catalysis, where hindered pyrroles act as ligands for transition metals.
- Biosynthetic Relevance : The compound’s structural similarity to natural pyrrole alkaloids (e.g., lamellarins) positions it as a synthetic precursor in alkaloid-inspired drug discovery.
Recent studies highlight its utility in synthesizing polycyclic systems via intramolecular cycloadditions, leveraging the electron-rich pyrrole ring for Diels-Alder reactions. Furthermore, its hydrochloride salt form improves crystallinity, facilitating X-ray diffraction studies of pyrrole-based supramolecular assemblies.
Properties
IUPAC Name |
methyl 4-amino-1-ethylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-5-6(9)4-7(10)8(11)12-2/h4-5H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLRZPAXLFYGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This ester is then subjected to esterification with anhydrous acetic acid to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrroles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate with analogous compounds based on substituent variations:
Key Observations:
Ester Group Influence :
- Methyl esters (e.g., ) generally exhibit higher polarity and lower molecular weight compared to ethyl esters (e.g., ). This affects solubility and chromatographic behavior.
- Ethyl esters may offer better lipid solubility for drug delivery applications.
Amino vs. Halogen/Cyano Substituents: The amino group at position 4 (target compound) enhances hydrogen-bonding capacity, influencing crystal packing and biological target interactions. Chlorine (e.g., ) or cyano groups (e.g., ) increase electrophilicity, making these compounds reactive in cross-coupling reactions.
N-Substituent Effects :
- Ethyl substituents at nitrogen (target compound) may sterically hinder interactions compared to methyl analogs (e.g., ), altering binding affinities in enzyme inhibition.
Analytical Data:
- LCMS/ESIMS : Ethyl 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid showed [M-1]⁻ at m/z 249.9 , while methyl shikimate analogs were analyzed via HPLC .

- NMR : ¹H NMR of ethyl 4-formyl-1H-pyrrole-2-carboxylate revealed characteristic peaks for formyl (δ 9.5–10.0 ppm) and ester groups (δ 1.3–1.5 ppm for ethyl) .
Biological Activity
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and metabolic pathways.
The molecular formula of this compound is , with a molecular weight of approximately 198.22 g/mol. The structural features include:
- Amino group : Contributes to hydrogen bonding with biological macromolecules.
- Methyl ester functional group : Influences hydrophobic interactions and ester hydrolysis.
- Ethyl substituent : Enhances the lipophilicity of the compound, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, modulating their activities. The hydrophobic interactions facilitated by the ethyl and carboxylate groups further enhance its potential as a bioactive molecule.
Antimicrobial Activity
Pyrrole derivatives have also been evaluated for their antimicrobial properties. For example, a series of pyrrole-based compounds demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that pyrrole derivatives can effectively interact with ATP-binding domains in growth factor receptors, leading to potential applications in targeted cancer therapies . this compound's structural features may allow it to engage similarly with these targets.
- Structure–Activity Relationship (SAR) : Studies focusing on SAR have revealed that modifications in the side groups significantly affect biological activity. For instance, the introduction of electron-withdrawing groups can enhance the potency of pyrrole derivatives against drug-resistant tuberculosis . This suggests that similar modifications could be explored for this compound.
- Toxicity and Safety Profiles : Preliminary assessments indicate that many pyrrole derivatives exhibit low cytotoxicity alongside potent biological activities . This safety profile is crucial for developing therapeutic agents based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

